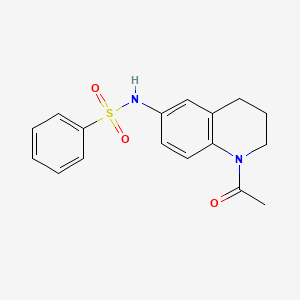
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Chemical Reactions Analysis
The chemical reactions involving tetrahydroquinoline derivatives are complex and involve multiple steps . For instance, the synthesis of highly substituted tetrahydroquinolines involves a cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate .Scientific Research Applications
Synthesis Applications
- Synthesis of Tetrahydroquinazoline Derivatives : The compound is used in synthesizing tetrahydroquinazoline derivatives through aza Diels-Alder reactions, involving N-(2-Chloromethylphenyl)benzenesulfonamides and N-benzylideneamines (Cremonesi et al., 2010).
- Formation of N-Phenylsulfonyl-2-hydroxy-tetrahydroquinoline Derivatives : The compound is involved in reactions with enolates of 1,3-dicarbonyl compounds, leading to derivatives with assigned structures based on analytical and spectroscopic data (Croce et al., 2006).
Chemical Behavior and Characterization
- Analysis of Chemical Behavior : Studies on the chemical behavior of tetrahydroquinoline derivatives, synthesized using the compound, provide valuable insights into their properties and potential applications (Croce et al., 2006).
- Electrospray Ionization Mass Spectroscopy : Research into the fragmentation pathways of N-(quinolin-8-yl) benzenesulfonamide derivatives, synthesized using similar compounds, contributes to a better understanding of their structures and characteristics (Chen Bin, 2015).
Potential Medical Applications
- Antimicrobial Agents : Quinoline clubbed with sulfonamide moiety, synthesized using related compounds, has been evaluated for antimicrobial activity, showing significant effects against Gram-positive bacteria (2019).
- Antitumor Agents : Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized, showing potential as antitumor agents with significant in vitro activity (Alqasoumi et al., 2010).
Catalytic Applications
- Catalysts in Transfer Hydrogenation : The compound has been used in synthesizing ruthenium complexes that act as efficient catalysts for the transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13(20)19-11-5-6-14-12-15(9-10-17(14)19)18-23(21,22)16-7-3-2-4-8-16/h2-4,7-10,12,18H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVIEYBAWQFBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2634298.png)
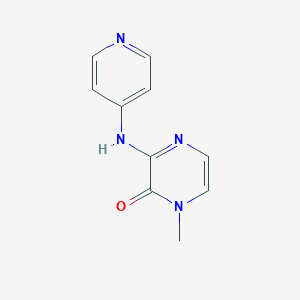
![4-[(Methylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B2634300.png)
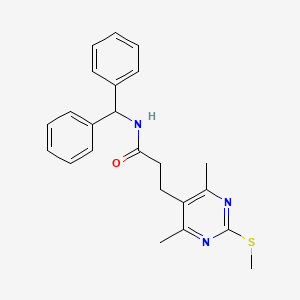

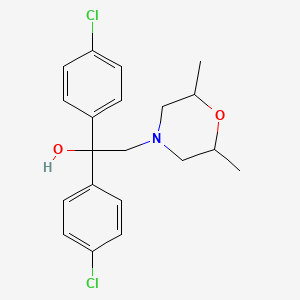
![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2634307.png)
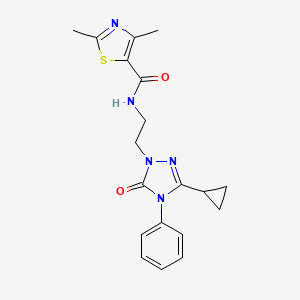

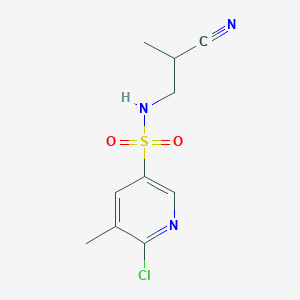
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2634317.png)
![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2634318.png)
![3-{7-[4-(Acetylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid](/img/structure/B2634319.png)
![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2634320.png)